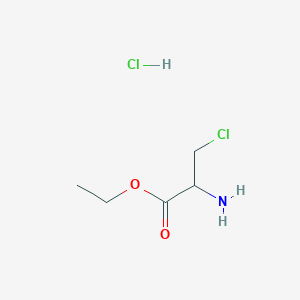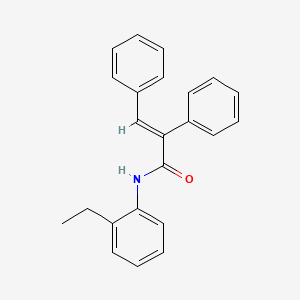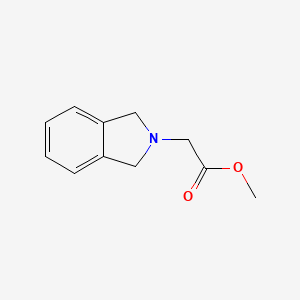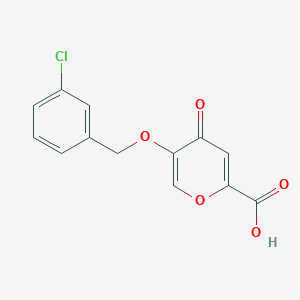
Ethyl 3-chloroalaninate--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-chloroalaninate–hydrogen chloride (1/1) is a chemical compound that combines ethyl 3-chloroalaninate with hydrogen chloride in a 1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-chloroalaninate–hydrogen chloride (1/1) can be synthesized through the reaction of ethyl 3-chloroalaninate with hydrogen chloride gas. The reaction typically occurs under controlled conditions, where ethyl 3-chloroalaninate is dissolved in an appropriate solvent, and hydrogen chloride gas is bubbled through the solution. The reaction is exothermic and should be carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-chloroalaninate–hydrogen chloride (1/1) involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are carefully monitored to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-chloroalaninate–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of ethyl 3-hydroxyalaninate.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of ethyl 3-chloroalanine and hydrochloric acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of ethyl 3-aminoalaninate.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles can react with the chlorine atom in substitution reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Major Products Formed
Ethyl 3-hydroxyalaninate: Formed through substitution reactions.
Ethyl 3-chloroalanine: Formed through hydrolysis.
Ethyl 3-aminoalaninate: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
Ethyl 3-chloroalaninate–hydrogen chloride (1/1) has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of amino acid derivatives.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of ethyl 3-chloroalaninate–hydrogen chloride (1/1) involves its interaction with nucleophiles and reducing agents. The chlorine atom in the compound is highly reactive and can be easily substituted by other nucleophiles. In biological systems, the compound can interact with enzymes and proteins, leading to modifications in their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-hydroxyalaninate: Similar in structure but with a hydroxyl group instead of a chlorine atom.
Ethyl 3-aminoalaninate: Similar in structure but with an amino group instead of a chlorine atom.
Ethyl 3-chloroalanine: Similar in structure but without the ethyl ester group.
Uniqueness
Ethyl 3-chloroalaninate–hydrogen chloride (1/1) is unique due to its combination of an ethyl ester group and a chlorine atom, which makes it highly reactive and versatile in various chemical reactions. Its ability to undergo substitution, hydrolysis, and reduction reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
21615-66-7 |
|---|---|
Fórmula molecular |
C5H11Cl2NO2 |
Peso molecular |
188.05 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-chloropropanoate;hydrochloride |
InChI |
InChI=1S/C5H10ClNO2.ClH/c1-2-9-5(8)4(7)3-6;/h4H,2-3,7H2,1H3;1H |
Clave InChI |
RWQOVJHBIVDTLX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-2-[(4-acetamidophenyl)amino]propanamide](/img/structure/B12121276.png)
![5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12121277.png)
![(E)-N-(benzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B12121278.png)



![2-{5-[4-(tert-butyl)phenyl]-4-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)}-N-(2-methoxyphenyl)acetamide](/img/structure/B12121318.png)


![2-(2,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12121334.png)


![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12121358.png)
![2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12121367.png)
